molecular formula C9H14F3NO2 B12858502 (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one

(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B12858502
M. Wt: 225.21 g/mol
InChI Key: XNLUWFUVXUFAFN-SOFGYWHQSA-N
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Description

(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a propylamino group, and a trifluoromethyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. One common method starts with the preparation of the butenone backbone, followed by the introduction of the ethoxy, propylamino, and trifluoromethyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethoxy, propylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one: Similar structure but with a methylamino group instead of a propylamino group.

    (E)-4-Ethoxy-4-ethylamino-1,1,1-trifluorobut-3-en-2-one: Contains an ethylamino group instead of a propylamino group.

Uniqueness

(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

(E)-4-ethoxy-1,1,1-trifluoro-4-(propylamino)but-3-en-2-one

InChI

InChI=1S/C9H14F3NO2/c1-3-5-13-8(15-4-2)6-7(14)9(10,11)12/h6,13H,3-5H2,1-2H3/b8-6+

InChI Key

XNLUWFUVXUFAFN-SOFGYWHQSA-N

Isomeric SMILES

CCCN/C(=C\C(=O)C(F)(F)F)/OCC

Canonical SMILES

CCCNC(=CC(=O)C(F)(F)F)OCC

Origin of Product

United States

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